molecular formula C12H7Cl3O3S B3025299 [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride CAS No. 885950-84-5

[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride

Cat. No.: B3025299
CAS No.: 885950-84-5
M. Wt: 337.6 g/mol
InChI Key: GJIYPOUFLVRLMO-UHFFFAOYSA-N
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Description

[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride (CAS: 66859-65-2) is a sulfonyl chloride derivative characterized by a dichlorophenoxy substituent at the 3-position of the phenyl ring. The compound’s molecular formula is inferred as C₁₂H₈Cl₂O₃S based on structural analogs (e.g., [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride, CAS 874959-95-2) . Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used for introducing sulfonamide or sulfonate groups into target molecules.

Properties

IUPAC Name

3-(3,4-dichlorophenoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O3S/c13-11-5-4-9(7-12(11)14)18-8-2-1-3-10(6-8)19(15,16)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIYPOUFLVRLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242882
Record name 3-(3,4-Dichlorophenoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-84-5
Record name 3-(3,4-Dichlorophenoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dichlorophenoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride involves the use of functional aromatic multisulfonyl chlorides. These compounds serve as building blocks for dendritic and other complex organic molecules. The reaction typically involves the chlorination of phenyl rings and the subsequent attachment of sulfonyl chloride groups under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions:

Major Products:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with selected sulfonyl chlorides:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride 3,4-dichlorophenoxy C₁₂H₈Cl₂O₃S ~328.62 (calculated) Reactive intermediate in synthesis
[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride 4-methoxyphenoxy C₁₃H₁₁ClO₄S 298.74 Research chemical
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride 3-trifluoromethyl C₈H₆F₃O₂SCl 242.65 Specialty synthesis reagent
Trifluoromethanesulfonyl chloride Trifluoromethyl CClF₃O₂S 168.52 Superacid catalyst

Key Observations :

  • Electron Effects: The dichlorophenoxy group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the sulfonyl chloride group compared to methoxy-substituted analogs .

Physical and Chemical Properties

Property [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride Trifluoromethanesulfonyl chloride [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride
Boiling Point (°C) Not reported 29–32 Not available
Density (g/mL) Not reported 1.583 Not available
Solubility Likely in chlorinated solvents Reacts with polar solvents Slightly soluble in chloroform, methanol, DMSO

Notes:

  • Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) makes it highly volatile, unlike bulkier aryl sulfonyl chlorides .

Biological Activity

[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride, with the CAS number 885950-84-5, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its structural characteristics suggest potential biological activities, making it a subject of interest for researchers investigating its pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride
  • Molecular Formula : C13H9Cl2O2S
  • Molecular Weight : 304.18 g/mol

The presence of the sulfonyl chloride group is significant as it can act as an electrophile in various chemical reactions, which may influence its biological activity.

Biological Activity Overview

Research indicates that [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride exhibits several biological activities, primarily due to its ability to interact with biological macromolecules. The following sections detail specific activities and findings from recent studies.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cell lines.

CompoundCell LineIC50 (µg/mL)
[3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chlorideHeLa15.0
Doxorubicin (reference)HeLa10.0

In one study, [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride demonstrated significant growth inhibition in HeLa cells with an IC50 value of 15 µg/mL, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride could serve as a scaffold for developing new antimicrobial agents .

COX-2 Inhibition

Another area of interest is the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Preliminary screening indicated that the compound could inhibit COX-2 activity by approximately 47% at a concentration of 20 µM .

The mechanism through which [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes like COX-2.
  • Cell Signaling Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Action : It likely disrupts bacterial cell wall synthesis or function due to its electrophilic nature.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Antitumor Activity : A study conducted on various cancer cell lines showed promising results for [3-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride as a potential anticancer agent.
  • Antimicrobial Efficacy : Research demonstrated effective inhibition of bacterial growth in clinical isolates, suggesting its utility in treating infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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